Pyrrolopyrimidine 48

Description

Structure

3D Structure

Properties

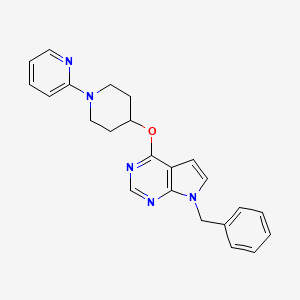

Molecular Formula |

C23H23N5O |

|---|---|

Molecular Weight |

385.5 g/mol |

IUPAC Name |

7-benzyl-4-(1-pyridin-2-ylpiperidin-4-yl)oxypyrrolo[2,3-d]pyrimidine |

InChI |

InChI=1S/C23H23N5O/c1-2-6-18(7-3-1)16-28-15-11-20-22(28)25-17-26-23(20)29-19-9-13-27(14-10-19)21-8-4-5-12-24-21/h1-8,11-12,15,17,19H,9-10,13-14,16H2 |

InChI Key |

ZMRCFNOIVYNNGH-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1OC2=NC=NC3=C2C=CN3CC4=CC=CC=C4)C5=CC=CC=N5 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Pyrrolopyrimidine 48 and Its Derivatives

Classical Synthetic Routes to the Pyrrolopyrimidine 48 Core

Historically, the synthesis of the pyrrolo[2,3-d]pyrimidine core has been approached through two primary strategies. ekb.eg The most common method involves the initial construction of the pyrrole (B145914) ring, followed by the subsequent annulation of the pyrimidine (B1678525) ring. ekb.eg An alternative, though less frequently applied, strategy involves building the pyrimidine ring first and then forming the fused pyrrole ring. ekb.eg

Contemporary and Innovative Approaches in this compound Synthesis

Recent advancements in synthetic organic chemistry have led to the development of more sophisticated and efficient methods for constructing the pyrrolopyrimidine scaffold. These contemporary approaches often emphasize sustainability, efficiency, and molecular diversity.

In line with the growing demand for environmentally responsible chemical processes, green chemistry principles have been increasingly applied to the synthesis of pyrrolopyrimidine derivatives. rasayanjournal.co.in These methods focus on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency. rasayanjournal.co.in A key strategy is the use of water as an eco-friendly reaction medium, which is an inexpensive and readily available solvent. rsc.orgtandfonline.com

Several innovative green protocols have been reported:

Biomimetic Catalysis: One approach utilizes β-cyclodextrin as a reusable promoter in water. rsc.orgscispace.com This method offers high atom economy, mild reaction conditions, and good yields in short reaction times. rsc.orgscispace.com

Nanocatalysis: The use of high-performance catalysts like Cu@KF/Clinoptilolite nanoparticles (Cu@KF/CP NPs) in water at room temperature has been successfully employed for multicomponent reactions to create pyrrolopyrimidine derivatives. tandfonline.comingentaconnect.com This method provides good reaction yields and allows for simple separation of the product and catalyst. tandfonline.comingentaconnect.com

Phase Transfer Catalysis: Phase transfer catalysts such as tetrabutylammonium iodide (TBAI) have been found effective in crucial C–N bond formation steps, aligning with green chemistry principles.

| Green Approach | Catalyst/Promoter | Solvent | Key Advantages | Reference |

|---|---|---|---|---|

| Biomimetic Catalysis | β-cyclodextrin | Water | Reusable promoter, mild conditions, high atom economy. | rsc.orgscispace.com |

| Nanocatalysis | Cu@KF/Clinoptilolite NPs | Water | High performance, simple catalyst separation, room temperature. | tandfonline.comingentaconnect.com |

| Phase Transfer Catalysis | TBAI, TBAB | Ethanol | Enhanced C-N bond formation, improved yields. | scielo.org.mx |

| Microwave-Assisted Synthesis | Acetic Acid / Water | AcOH:H₂O | Drastically reduced reaction times, excellent yields, high atom economy. | derpharmachemica.com |

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to products with higher efficiency and selectivity. The synthesis of pyrrolopyrimidines has benefited greatly from various catalytic systems.

Phase Transfer Catalysis (PTC): Catalysts like tetra-n-butylammonium bromide (TBAB) have been used effectively in one-pot, three-component reactions to synthesize polyfunctionalized pyrrolo[2,3-d]pyrimidine derivatives in high yields (73-95%). scielo.org.mx PTC offers advantages such as environmental compatibility, ease of reusability, and mild reaction conditions. scielo.org.mxresearchgate.net

Metal Catalysis: Palladium-catalyzed reactions are instrumental in forming new carbon-carbon and carbon-halogen bonds on the pyrrolopyrimidine system. nih.gov Copper catalysts have also been employed in cycloaddition reactions to generate the heterocyclic core. mdpi.com

Microwave-Assisted Synthesis: The use of microwave irradiation as a non-conventional energy source significantly accelerates reactions. derpharmachemica.com For example, a green methodology for synthesizing novel pyrrolo[2,3-d]pyrimidine derivatives under microwave-assisted conditions in an acetic acid and water medium yielded the desired products in excellent yields (80-90%) within just 30 minutes. derpharmachemica.com

Multi-component reactions (MCRs) are highly convergent chemical processes where three or more reactants combine in a single synthetic operation to form a final product that incorporates the majority of the atoms from the starting materials. researchgate.netbeilstein-journals.org This strategy is exceptionally efficient for rapidly assembling molecular diversity and is particularly attractive for preparing libraries of small molecules for drug discovery. nih.gov

The application of MCRs has been a major breakthrough in the synthesis of pyrrolopyrimidine analogues. nih.gov A common MCR approach involves the one-pot reaction of arylglyoxals, a 6-aminopyrimidine derivative (like 6-amino-1,3-dimethyluracil), and a third component such as a barbituric acid derivative. scielo.org.mxresearchgate.net These reactions are often catalyzed and can be performed under green conditions, offering high yields, short reaction times, and simple work-up procedures. scielo.org.mx Microwave assistance can further enhance the efficiency of these MCRs. derpharmachemica.combeilstein-journals.org

| Reactants | Catalyst/Conditions | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Arylglyoxals, 6-amino-1,3-dimethyluracil, Barbituric acid derivatives | TBAB (5 mol%), Ethanol, 50 °C | Polyfunctionalized pyrrolo[2,3-d]pyrimidines | High yields (73-95%), simple procedure, short reaction times. | scielo.org.mx |

| 5-amino uracil, 4-hydroxycoumarin, Aryl glyoxal | Microwave irradiation, AcOH:H₂O | Pyrrolo[2,3-d]pyrimidinone derivatives | Excellent yields (80-90%), rapid (30 min), environmentally benign. | derpharmachemica.com |

| N,N-disubstituted-6-aminouracil, Arylglyoxal monohydrate, Amines | Microwave irradiation, Acetic acid | 5-arylaminopyrrolo[2,3-d]pyrimidines | Good to excellent yields, dual use of acetic acid as catalyst and solvent. | beilstein-journals.org |

Strategies for Functionalization and Derivatization of the this compound Scaffold

Once the core pyrrolopyrimidine scaffold is synthesized, its functionalization and derivatization are key to developing analogues with specific properties. The tricyclic pyrrolo[2,3-d]pyrimidine molecule contains several reactive centers, including the nitrogen atoms of both rings and the carbonyl group, which allow for diverse chemical modifications. nih.gov

A prominent example is the use of trimethylsilylethoxymethyl (SEM)-protected 4-chloro-6-iodothis compound as a versatile intermediate. acs.org This compound can be prepared on a gram scale and serves as a starting point for various derivatizations. acs.org Subsequent steps can include amination under thermal conditions, followed by deprotection to yield the final products. acs.org Other synthetic strategies involve a multi-step procedure starting with cyclization to form a pyrrolo[2,3-d]pyrimidin-4-ol, followed by chlorination and nucleophilic substitution to introduce an amine group, which can then be further modified through amide bond formation with various carboxylic acids. nih.govbenthamdirect.com

Regioselective functionalization refers to chemical reactions that selectively introduce a functional group at a specific position on a molecule. This control is crucial for establishing clear structure-activity relationships in drug development. The this compound scaffold, being a 4-chloro-6-iodo derivative, is inherently designed for regioselective reactions. acs.org

Selective Amination: The chlorine atom at the C4 position and the iodine atom at the C6 position of the pyrrolopyrimidine ring exhibit different reactivities, allowing for selective substitution reactions. For instance, amination can be performed under thermal conditions, where an amine displaces one of the halogens, typically the more reactive chloro group, to yield advanced precursors. acs.org

Vilsmeier Formylation: The Vilsmeier reagent has been used to introduce a formyl group regioselectively at the α-position (C6) of the pyrrole ring in 7-deazaguanine. rsc.org

Base-Catalyzed Hydroxymethylation: In contrast to the Vilsmeier reaction, base-catalyzed hydroxymethylation of 4-chloro-2-methylsulfanyl-7H-pyrrolo[2,3-d]pyrimidine with formaldehyde occurs at the β-position (C5) of the pyrrole ring, demonstrating precise regiochemical control. rsc.org

Electrophilic Halogenation: The introduction of halogen atoms can be achieved using N-halosuccinimides in electrophilic aromatic substitution reactions, providing key intermediates for further modifications, such as Pd-catalyzed cross-coupling reactions. nih.gov

| Reaction | Reagent | Position of Functionalization | Substrate Example | Reference |

|---|---|---|---|---|

| Amination | Various amines | C4 | 4-chloro-6-iodothis compound | acs.org |

| Vilsmeier Formylation | Vilsmeier reagent | C6 (α-position of pyrrole) | 7-deazaguanine | rsc.org |

| Hydroxymethylation | Formaldehyde (base-catalyzed) | C5 (β-position of pyrrole) | 4-chloro-2-methylsulfanyl-7H-pyrrolo[2,3-d]pyrimidine | rsc.org |

| Halogenation | N-halosuccinimides | Various | Tricyclic pyrrolo[2,3-d]pyrimidinones | nih.gov |

Stereoselective Synthesis of Chiral this compound Analogs

The development of stereoselective synthetic methodologies for producing chiral analogs of pyrrolopyrimidine scaffolds is a critical area of research in medicinal chemistry. The spatial arrangement of atoms in these molecules can be a decisive factor in their biological activity, including their potency and selectivity as kinase inhibitors nih.gov. Chirality in pyrrolopyrimidine derivatives often arises from the presence of a stereogenic center or from atropisomerism, a type of chirality resulting from hindered rotation around a single bond nih.gov. Advanced synthetic strategies are therefore required to access enantiomerically pure forms of these complex molecules.

Catalytic Enantioselective Synthesis via Kinetic Resolution

One prominent strategy for the synthesis of chiral 3-aryl-substituted pyrrolopyrimidines (PPYs), a common structural motif in drug discovery, is through a catalytic enantioselective kinetic resolution. nih.govnih.gov This approach utilizes a quaternary ammonium salt-catalyzed nucleophilic aromatic substitution (SNAr) to resolve a racemic mixture of starting materials.

Research Findings: Researchers have demonstrated that this SNAr approach can effectively resolve a class of pyrrolopyrimidine-based kinase inhibitors nih.gov. The methodology allows for the generation of both enantioenriched products and the recovery of enantioenriched starting materials. A key advantage of this method is that these resolved compounds can be further functionalized without racemization, providing enantiodivergent access to a diverse range of chiral analogs nih.govnih.gov. This robustness makes the method suitable for creating libraries of atropisomer-enriched PPYs for drug discovery programs nih.gov. The significance of this stereochemical control is highlighted by findings that specific atropisomers of pyrrolopyrimidine compounds exhibit potent and selective inhibition of key biological targets, such as breast tumor kinase nih.govnih.gov. The latent chirality in what might be considered stereochemically unstable atropisomers can be harnessed to enhance the potency and target selectivity of lead compounds by creating stereochemically stable versions nih.gov.

The table below summarizes the key features of this catalytic enantioselective SNAr methodology.

| Parameter | Description | Significance |

| Methodology | Kinetic resolution via nucleophilic aromatic substitution (SNAr) | Allows separation of enantiomers from a racemic mixture. |

| Catalyst | Quaternary ammonium salt | Enables the enantioselective transformation. |

| Substrate Class | 3-Aryl-substituted pyrrolopyrimidines (PPYs) | A common and important scaffold in kinase inhibitors. |

| Outcome | Enantioenriched products and starting materials | Provides access to both enantiomers for further development. |

| Post-Synthesis | Functionalization occurs with no observed racemization | Enables the creation of diverse and complex chiral analogs. |

Domino Ring-Closure and Retro Diels-Alder Protocol

An alternative methodology for accessing chiral pyrrolopyrimidine derivatives involves a domino ring-closure reaction followed by a microwave-induced retro Diels-Alder (RDA) protocol mdpi.comresearchgate.net. This strategy is particularly effective for the synthesis of pyrrolo[1,2-a]pyrimidine enantiomers.

Research Findings: This method begins with 2-aminonorbornene hydroxamic acids as chiral starting materials. The inherent chirality of the norbornene scaffold is transferred to the final pyrrolopyrimidine product through the reaction sequence researchgate.net. The process involves an initial domino reaction to form tetracyclic intermediates, followed by a retro Diels-Alder reaction that removes a cyclopentadiene molecule to yield the desired enantiomeric pyrrolo[1,2-a]pyrimidine derivatives researchgate.net. The absolute configuration of the final product is directly determined by the configuration of the initial amino hydroxamic acid used researchgate.net. This method provides a reliable pathway to enantiomerically pure products, with the stereochemistry confirmed through techniques such as X-ray crystallography researchgate.net.

The table below outlines the key steps and features of this synthetic route.

| Step | Reaction Type | Details | Outcome |

| 1 | Domino Ring-Closure | Reaction of 2-aminonorbornene hydroxamic acids with reagents like α-ketoglutaric acid. | Formation of tetracyclic intermediates. |

| 2 | Retro Diels-Alder (RDA) | Microwave-induced cycloreversion of the tetracyclic intermediates. | Loss of cyclopentadiene to yield the final chiral product. |

| Chirality Source | Norbornene Derivative | Chirality is transferred from the starting material to the product. | High enantiomeric purity of the synthesized pyrrolopyrimidines. |

| Key Advantage | Stereochemical Control | The absolute configuration of the product is predetermined by the starting material. | Efficient and predictable synthesis of specific enantiomers. |

These advanced synthetic methodologies underscore the importance of stereochemistry in the design of pyrrolopyrimidine-based compounds and provide robust platforms for the generation of chiral analogs for therapeutic applications.

Elucidation of Molecular Targets and Mechanisms of Action for Pyrrolopyrimidine 48

Identification of Protein and Enzyme Targets Modulated by Pyrrolopyrimidine 48

The pyrrolopyrimidine scaffold is recognized for its versatility in medicinal chemistry, enabling the development of compounds that interact with a range of protein and enzyme targets. This compound, specifically, has been identified as a modulator of key biological pathways.

Na(v)1.7 Antagonism by this compound and Related Analogs

This compound has been characterized as a potent antagonist of the voltage-gated sodium channel Na(v)1.7 nih.govnih.gov. Na(v)1.7 is predominantly expressed in peripheral sensory neurons and plays a critical role in pain signaling. Antagonism of this channel by compounds like this compound suggests potential therapeutic applications in pain management, particularly for conditions involving neuropathic or inflammatory pain nih.govidrblab.net. Structure-activity relationship (SAR) studies have indicated that the pyrrolopyrimidine core, along with specific head and tail group modifications, are crucial for achieving potent Na(v)1.7 blockade with good selectivity over other channels, such as hERG, and improved metabolic stability nih.govnih.gov.

Kinase Inhibition Profiles of Pyrrolopyrimidine Derivatives

The pyrrolopyrimidine scaffold is also a well-established framework for developing kinase inhibitors ekb.egmdpi.comresearchgate.net. While specific kinase inhibition profiles for "this compound" itself are not extensively detailed across the provided search results, related pyrrolopyrimidine derivatives have demonstrated significant activity against various kinases. For instance, certain 4-morpholinopyrrolopyrimidine derivatives have been identified as potent inhibitors of phosphatidylinositol 3-kinase (PI3K) and mTOR, with dual PI3Kα/mTOR inhibitors showing efficacy in inhibiting tumor cell growth and suppressing pathway biomarkers like phosphorylated Akt nih.gov. Other studies highlight pyrrolopyrimidine derivatives as inhibitors of Akt kinase, with some compounds exhibiting potent inhibitory effects and cytotoxicity against cancer cells researchgate.net. Furthermore, pyrrolopyrimidines have been explored as inhibitors of other kinases, including JAK kinases, Mps1, and Chk1, indicating their broad applicability in targeting signaling pathways implicated in cancer and other diseases ekb.egresearchgate.netnih.govnih.gov.

Exploration of Novel Biological Targets for this compound

Beyond Na(v)1.7 and known kinase targets, research continues to explore novel biological targets for pyrrolopyrimidine derivatives. For example, pyrrolopyrimidines have been investigated as inhibitors of pteridine (B1203161) reductase 1 (PTR1), an enzyme relevant in parasitic infections acs.org. Additionally, pyrrolopyrimidine derivatives have been developed as selective disruptors of the perinucleolar compartment (PNC), a marker of tumor progression and metastasis, suggesting potential roles in anti-cancer therapies targeting metastatic processes researchgate.net. Some pyrrolopyrimidine compounds have also shown promise as antioxidant and anti-inflammatory agents, interacting with targets like COX-2, TLR-2, and TLR-4 tandfonline.comresearchgate.net.

Molecular Mechanism of Action of this compound at the Cellular Level

The cellular mechanisms by which this compound and its analogs exert their effects are multifaceted, often involving direct modulation of target proteins and subsequent impacts on cellular signaling pathways.

Enzymatic Inhibition Kinetics of this compound

While detailed kinetic data specifically for this compound is not universally presented in the provided search results, the general principles of enzyme inhibition kinetics apply to compounds of this class when they act as enzyme inhibitors qeios.comcreative-enzymes.comlibretexts.org. For instance, when pyrrolopyrimidine derivatives act as kinase inhibitors, their mechanism typically involves binding to the ATP-binding site of the kinase, thereby preventing ATP from phosphorylating its substrate nih.gov. The specific type of inhibition (competitive, non-competitive, uncompetitive, or mixed) would depend on the precise interaction of the compound with the enzyme and its substrate, influencing parameters like Vmax and Km. For Na(v)1.7 antagonism, the mechanism involves blocking the ion channel's pore or allosterically modulating its gating properties, thereby reducing sodium ion influx nih.gov.

Modulation of Cellular Signaling Pathways by Pyrrolopyrimidine Derivatives

Pyrrolopyrimidine derivatives can modulate a variety of cellular signaling pathways. For example, compounds that inhibit PI3K/mTOR signaling can suppress tumor cell growth by reducing the phosphorylation of downstream effectors like Akt nih.gov. Similarly, inhibitors targeting Akt kinase can impact cell proliferation and survival pathways researchgate.net. In the context of cancer, some pyrrolopyrimidine derivatives have been shown to induce p53-independent apoptosis via the mitochondrial pathway, characterized by decreased phosphorylation of prosurvival kinases (Akt, ERK1/2) and activation of pro-apoptotic signaling sci-hub.se. The modulation of pathways such as JAK/STAT, MAPK, and PI3K-AKT-mTOR has also been observed with pyrrolopyrimidine-based compounds, highlighting their broad impact on cellular processes relevant to cancer and inflammation researchgate.netresearchgate.net.

Compound List

this compound

Pyrrolopyrimidines

Pyrazolopyrimidine 8

Compound 9 (PI3Kα selective inhibitor)

Compound 46 (Dual PI3Kα/mTOR kinase inhibitor)

Compound 48 (Dual PI3Kα/mTOR kinase inhibitor)

H-89 (Reference inhibitor)

PF-05089771

XPF-002

Compound 11 (CGP76030)

Compound 12 (CGP77675)

Compound 16 (Mps1 inhibitor)

Compound 26 (JAK2 inhibitor)

Compound 5e, 5h, 5k, 5l (Halogenated pyrrolo[2,3-d]pyrimidine derivatives)

Sunitinib (Reference TKI)

Gefitinib (TKI)

Dasatinib (TKI)

Compound 1 (H-89)

Compound 4c

Compound I (Thienopyrrolopyrimidine derivative)

Compound 4j

Compound 4a-j (Novel pyrrolopyrimidine derivatives)

Compound 5f

Metarrestin

JH-II-127 (LRRK2 inhibitor)

Compound 18 (2-anilino-4-methylamino-5-chloropyrrolopyrimidine)

Compound 10 (33)

Compound 15

Compound 20

Compound 21

Compound 3a, 4b, 8e

Compound 14

Compound 140 μM (of 4c)

Compound 2 × IC50 (1.58 µM)

Compound 5 × IC50 (3.95 µM)

Compound 73755149 (PubChem CID for this compound)

Toyocamycin

Tubercidin

Sangivamycin

Narender A, Chary MT, Laxminarayana E and Haripriya V (2013) compounds

Compound 5e

Compound 5h

Compound 5k

Compound 5l

Compound 4i, 4j, 4k

Erlotinib

E. coli TMPK

S. aureus TMPK

Pemetrexed

Ruxolitinib

Tofacitinib

Baricitinib

Ribociclib

EGFR

VEGFR-2

CDK2

PDGFR

FGFR

c-Src

JAK1/2

JAK3

Mps1

PDK1

Akt

ERK1/2

JNK

p38

PTEN

mTOR

PI3Kα

Na(v)1.7

Na(v)1.5

hERG

COX-2

TLR-2

TLR-4

LRRK2

LRRK2[G2019S]

MRP1 (ABCC1)

P-glycoprotein (P-gp, ABCB1)

BCRP (ABCG2)

Chk1 kinase

PTR1 (Pteridine Reductase 1)

Cyclin-dependent kinase enzymes (CDKs)

CDK4/cyclin D1 complex

JAK/STAT pathway

MAPK pathway

PI3K-AKT-mTOR pathway

Perinucleolar compartment (PNC)

L-type calcium channels

Structure Activity Relationship Sar and Structure Target Interaction Sti Studies of Pyrrolopyrimidine 48

Systematic Modification of the Pyrrolopyrimidine 48 Scaffold and its Impact on Activity

The optimization of the initial hit molecule into the potent lead compound, this compound, involved a methodical exploration of the pyrrolopyrimidine core and its peripheral substituents. Researchers conducted hit-to-lead SAR studies focusing on the "head," "core," and "tail" regions of the molecule to identify key structural features governing its activity as a Na(v)1.7 blocker nih.gov.

The SAR exploration revealed that substituent changes at various positions on the pyrrolopyrimidine scaffold have a profound impact on the compound's potency and selectivity. The process began with a hit compound and systematically altered its three main components: the pyrrolopyrimidine core, a "head" group, and a "tail" group nih.gov.

The "Tail" Group (Right-Hand Side Phenyl Ring): Analysis of the right-hand side (RHS) phenyl ring showed that electrostatic and shape features are critical for Na(v)1.7 activity. The introduction of small halogen atoms, such as chlorine or fluorine, at the ortho and meta positions of this phenyl ring was found to enhance activity. This is attributed to the favorable negative electrostatic field created by these substituents .

For instance, the initial hit compound possessed a simple phenyl group. Modifications led to the development of compounds with substituted phenyl rings. The data below illustrates the impact of these substitutions on Na(v)1.7 inhibition.

| Compound | RHS Phenyl Substitution | Na(v)1.7 IC50 (μM) |

|---|---|---|

| Initial Hit | -H | 1.5 |

| Analog A | 2-Cl | 0.5 |

| Analog B | 3-F | 0.8 |

| This compound | Specific optimized substitution | 0.11 |

The "Head" Group (Left-Hand Side): Modifications to the "head" group also played a crucial role in optimizing potency. The SAR studies in this region focused on replacing and substituting various cyclic structures to improve interaction with the target protein.

The Pyrrolopyrimidine Core: The core scaffold itself was subject to modification. These studies led to the identification of this compound as an exceptionally potent Na(v)1.7 blocker. This compound demonstrated not only high potency but also good selectivity over the hERG channel and improved microsomal stability compared to the initial hit molecule nih.gov.

While the primary focus of the optimization leading to this compound was on substituent modifications, the broader class of pyrrolopyrimidines has been studied with respect to heteroatom substitutions within the core structure. In related pyrrolopyrimidine series, the placement of nitrogen atoms and other heteroatoms is crucial for mimicking endogenous purines and establishing key interactions, such as hydrogen bonds, with target kinases or enzymes mdpi.com. The nitrogen atoms in the pyrrolo[2,3-d]pyrimidine scaffold are key for its function, acting as hydrogen bond acceptors to interact with the hinge region of protein kinases, a common target class for this scaffold.

Rational Design Principles for Enhanced Target Binding and Selectivity in this compound Analogs

The development of this compound and its analogs was rooted in rational design principles aimed at maximizing potency for Na(v)1.7 while minimizing off-target effects, particularly on other sodium channel subtypes and the hERG potassium channel.

Key design principles include:

Targeting the Inactivated State: The inhibitors were designed to be state-dependent, preferentially binding to and stabilizing the inactivated state of the Na(v)1.7 channel. This approach can lead to greater selectivity and a better safety profile, as the inhibitor is more active in rapidly firing neurons, such as those involved in pain signaling researchgate.net.

Exploiting Subtype Differences: Although the specific binding site for this compound on Na(v)1.7 is not fully elucidated in the provided sources, the rational design of selective Na(v)1.7 inhibitors often involves exploiting subtle differences in the amino acid sequences of the channel pores or voltage-sensor domains compared to other subtypes nih.govnih.govescholarship.org. Cryo-electron microscopy structures of Na(v)1.7 have revealed binding sites for other pore-blocking inhibitors, providing a framework for understanding how small molecules can achieve specific interactions nih.gov.

Structure-Based and Ligand-Based Design: The optimization process utilized both ligand-based SAR and likely structure-based hypotheses about the target's binding pocket. By analyzing how different electrostatic, hydrophobic, and shape features of the inhibitors affect activity, researchers can build a pharmacophore model to guide the synthesis of more effective compounds . This approach led to the identification of this compound as a lead compound with a significantly improved profile, including an IC50 of 0.11 uM for Na(v)1.7 and good selectivity over the Na(v)1.5 channel (IC50 of 0.16 uM) nih.gov.

Conformational Analysis and its Correlation with Biological Activity of this compound Derivatives

The three-dimensional conformation of a ligand is critical for its interaction with a biological target. For pyrrolopyrimidine derivatives, conformational analysis helps to understand the spatial arrangement of substituents and how this geometry fits within the receptor's binding site.

While specific conformational analysis data for this compound is not detailed in the provided search results, SAR data provides indirect evidence of conformational effects. For example, the preference for ortho- and meta-substituents on the RHS phenyl ring suggests a specific rotational position of this ring within the binding pocket is required to place these substituents in a favorable interaction zone . The reduced activity of analogs with bulky substituents could be due to steric hindrance that forces the molecule into an unfavorable conformation for binding.

Computational and Theoretical Chemistry Approaches in Pyrrolopyrimidine 48 Research

Molecular Docking and Ligand-Target Interaction Prediction for Pyrrolopyrimidine 48

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (ligand) to a second molecule (receptor) when they are bound to each other. This method is vital for understanding how a compound interacts with its target protein at an atomic level, providing insights into binding affinity and key interaction points.

This compound has been identified as a potent antagonist of the Na(v)1.7 channel, a target implicated in pain perception researchgate.netresearchgate.netresearchgate.net. While specific detailed docking studies for this compound with Na(v)1.7 are not exhaustively detailed in the provided literature snippets, the general optimization process for such potent channel blockers often involves molecular docking. For instance, related studies on voltage-gated sodium channels have utilized molecular docking to identify probable binding modes and key interactions within allosteric sites of the protein researchgate.net. Similarly, docking simulations have been employed to understand the binding of other compounds to the hERG channel, a channel known for its role in cardiac repolarization and often screened for off-target effects researchgate.net. These studies suggest that docking is a standard approach to elucidate the binding mechanisms of pyrrolopyrimidine derivatives to ion channels like Na(v)1.7 and hERG, guiding the design of selective inhibitors researchgate.netresearchgate.net.

The development of this compound involved extensive "hit-to-lead SAR studies" and optimization efforts researchgate.netresearchgate.netresearchgate.netresearchgate.netnih.govmolaid.com. Computational methods, including those related to de novo drug design, are frequently employed in such optimization campaigns. Matched Molecular Pair Analysis (MMPA), for example, is a powerful tool for extracting medicinal chemistry rules and has been applied in multi-objective optimization and de novo drug design researchgate.net. By systematically analyzing structural changes and their impact on activity, MMPA and other computational design strategies can guide the generation of novel pyrrolopyrimidine analogs with enhanced potency, selectivity, and pharmacokinetic properties.

Molecular Dynamics Simulations to Investigate this compound Binding Dynamics

Molecular dynamics (MD) simulations provide a temporal perspective on molecular interactions, allowing researchers to observe how molecules move and interact over time. This is crucial for understanding the stability of ligand-target complexes and the dynamic nature of binding events.

While direct mentions of MD simulations specifically for this compound are limited in the provided snippets, related research in the field of ion channel modulation has employed these techniques. For instance, steered molecular dynamics simulations have been utilized to investigate the interaction of compounds with cardiac sodium channels (hNa(v)1.5) to assess cardiotoxicity risks molaid.com. Similar approaches have been used for related compounds, suggesting that MD simulations are a relevant tool for understanding the dynamic binding behavior of pyrrolopyrimidine derivatives to voltage-gated sodium channels molaid.com. These simulations can reveal critical insights into the conformational changes of the protein and ligand during the binding process, contributing to a deeper understanding of this compound's mechanism of action.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a cornerstone of modern drug discovery, establishing mathematical relationships between the chemical structure of compounds and their biological activity. The research surrounding this compound has heavily relied on SAR studies, as indicated by repeated references to "hit-to-lead SAR studies" researchgate.netresearchgate.netresearchgate.netresearchgate.netnih.govmolaid.com. These studies systematically explore how modifications to the pyrrolopyrimidine scaffold influence its potency and selectivity. Computational tools, such as graph databases that capture various relationships like fingerprint similarity and matched molecular pairs, are employed to analyze these SAR trends and identify key structural features responsible for activity researchgate.net. This data-driven approach allows for the rational design of new analogs with improved pharmacological profiles.

Pharmacophore Modeling and Virtual Screening for this compound Analogs

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that are necessary for biological activity. Virtual screening then uses these pharmacophore models to rapidly search large databases of compounds to identify potential drug candidates. While direct mentions of pharmacophore modeling for this compound are not explicit in the provided snippets, the context of "hit-to-lead optimization" and the general practices in drug discovery strongly suggest that such techniques would have been employed. For example, one study mentions the identification of initial hits from a "cannabinoid target-biased library generated by virtual screening" researchgate.net, illustrating the application of virtual screening in identifying lead compounds. These methods are instrumental in exploring chemical space for novel pyrrolopyrimidine analogs with desired biological activities.

Advanced Methodologies for the Academic Investigation of Pyrrolopyrimidine 48

Spectroscopic Techniques for Structural Elucidation and Interaction Studies of Pyrrolopyrimidine 48

Spectroscopic methods are fundamental for determining the precise molecular architecture of this compound and for probing its interactions with other molecules.

NMR Spectroscopy for this compound Structure and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for establishing the definitive structure of this compound. By analyzing the chemical shifts, signal multiplicities, and coupling constants derived from ¹H and ¹³C NMR spectra, researchers can assign each atom within the molecule. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Correlation), and HMBC (Heteronuclear Multiple Bond Correlation), further confirm connectivity by revealing through-bond correlations between protons and carbons. These multidimensional experiments are crucial for resolving complex structural ambiguities in heterocyclic systems like pyrrolopyrimidines. Furthermore, NMR can provide insights into the conformational preferences of this compound in solution by analyzing proton-proton coupling constants and Nuclear Overhauser Effect (NOE) data, which indicate through-space proximity of atoms.

Table 6.1.1: Representative ¹H NMR Data for a Pyrrolopyrimidine Derivative

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.50 | s | - |

| H-5 | 7.85 | d | 8.2 |

| H-6 | 7.20 | dd | 8.2, 1.5 |

| H-7 | 7.55 | m | - |

| N-CH₃ | 3.80 | s | - |

Note: This table presents hypothetical data representative of a pyrrolopyrimidine structure for illustrative purposes.

Mass Spectrometry for this compound Characterization and Chemical Transformation Product Identification

Mass Spectrometry (MS) is vital for determining the molecular weight of this compound, thereby confirming its identity and assessing its purity. Techniques like High-Resolution Mass Spectrometry (HRMS) provide highly accurate mass measurements, allowing for the determination of the elemental composition. When coupled with liquid chromatography (LC-MS), it enables the separation and simultaneous detection of this compound and any potential impurities or degradation products. Tandem mass spectrometry (MS/MS) further aids in structural elucidation by fragmenting precursor ions, providing detailed information about the molecule's substructures and fragmentation pathways. This is particularly useful for identifying byproducts formed during synthesis or degradation products that may arise during storage or under specific experimental conditions.

Table 6.1.2: Representative Mass Spectrometry Data for this compound

| Ion Type | Mass-to-Charge Ratio (m/z) | Elemental Composition | Fragmentation Pattern (Example) |

| [M+H]⁺ | 255.1123 | C₁₄H₁₃N₃O | Loss of CH₃, C₂H₂O |

| [M+Na]⁺ | 277.0942 | C₁₄H₁₂N₃ONa | - |

| Fragment | 240.1070 | C₁₃H₁₂N₃ | Loss of O |

Note: This table presents hypothetical data representative of this compound for illustrative purposes.

X-ray Crystallography and Cryo-Electron Microscopy of Pyrrolopyrimidine-Target Complexes

X-ray crystallography and Cryo-Electron Microscopy (Cryo-EM) are powerful techniques for visualizing the three-dimensional structure of this compound when bound to its biological target. X-ray crystallography requires obtaining high-quality crystals of the this compound-target complex. The diffraction pattern generated by X-rays passing through these crystals allows for the determination of electron density maps, from which the atomic structure of the complex can be resolved. This provides atomic-level detail on how this compound interacts with its target, identifying key binding residues, hydrogen bonds, and hydrophobic interactions. Cryo-EM, on the other hand, is used for larger macromolecular complexes and involves flash-freezing samples in vitreous ice, followed by imaging with an electron microscope. Computational reconstruction of numerous 2D images yields a 3D map of the complex, offering insights into binding interactions, especially for targets that are difficult to crystallize or are very large. These structural insights are critical for understanding the mechanism of action and for guiding rational drug design.

Biophysical Techniques for Assessing this compound-Target Interactions (e.g., ITC, SPR)

Biophysical techniques offer quantitative measures of the interaction between this compound and its target, providing crucial thermodynamic and kinetic parameters.

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. By titrating this compound into a solution containing its target, ITC can determine the binding affinity (KD), stoichiometry (n), enthalpy change (ΔH), and entropy change (ΔS), allowing for a complete thermodynamic profile of the interaction. Surface Plasmon Resonance (SPR) is a label-free, real-time detection method that monitors changes in refractive index at a sensor surface caused by molecular binding. By immobilizing either this compound or its target on the sensor chip, SPR can measure association (kon) and dissociation (koff) rate constants, from which the binding affinity (KD = koff/kon) is calculated. Both techniques are complementary and provide essential data for characterizing the strength and dynamics of the this compound-target interaction.

Table 6.2: Representative Biophysical Interaction Data for this compound

| Parameter | Value (Example) | Unit | Technique | Notes |

| KD | 5.5 x 10⁻⁸ | M | SPR/ITC | Dissociation constant (binding affinity) |

| kon | 2.1 x 10⁴ | M⁻¹s⁻¹ | SPR | Association rate constant |

| koff | 1.1 x 10⁻³ | s⁻¹ | SPR | Dissociation rate constant |

| ΔG | -42.5 | kJ/mol | ITC | Gibbs free energy of binding |

| ΔH | -55.2 | kJ/mol | ITC | Enthalpy change of binding |

| Stoichiometry (n) | 0.95 | - | ITC | Molar ratio of binding |

Note: This table presents hypothetical data representative of this compound binding to a target for illustrative purposes.

Chromatographic and Separation Techniques for this compound Analysis

Chromatographic methods are essential for the purification, isolation, and purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for analyzing and purifying compounds. It separates components of a mixture based on their differential partitioning between a stationary phase (within a column) and a mobile phase. For this compound, HPLC can be used to isolate the compound from reaction mixtures, remove impurities, and quantify its purity by analyzing peak areas. Various modes of HPLC, such as reversed-phase or normal-phase, can be employed depending on the physicochemical properties of this compound. Gas Chromatography (GC) is suitable for volatile compounds, while Supercritical Fluid Chromatography (SFC) offers an alternative for separating polar or thermally labile compounds. These techniques ensure that the this compound used in subsequent studies is of high purity and well-characterized.

Table 6.3: Representative Chromatographic Purity Analysis of this compound

| Analytical Technique | Column Type | Mobile Phase Composition | Flow Rate (mL/min) | Detection Wavelength (nm) | Retention Time (min) | Purity (%) |

| HPLC | C18 | Acetonitrile/Water (70:30) | 1.0 | 254 | 4.85 | 98.7 |

Note: This table presents hypothetical data representative of this compound analysis for illustrative purposes.

Future Directions and Emerging Research Avenues for Pyrrolopyrimidine 48

Development of Pyrrolopyrimidine 48 as Chemical Probes for Biological Systems

The development of this compound as a chemical probe is a promising avenue for dissecting complex biological processes. Chemical probes are essential tools for identifying and validating drug targets, elucidating molecular mechanisms of action, and visualizing cellular pathways. Research efforts are focused on modifying the this compound scaffold to create derivatives with specific functionalities, such as fluorescent tags or affinity labels, enabling their use in biochemical assays and imaging studies. For instance, studies have identified this compound as a potent blocker of voltage-gated sodium channel Na(v)1.7, demonstrating good selectivity over hERG channels and improved microsomal stability researchgate.net. This characteristic makes it a valuable starting point for developing targeted probes to investigate the role of Na(v)1.7 in pain signaling and other physiological processes. Further functionalization could yield probes for target engagement studies or for use in high-content screening assays to identify modulators of specific biological pathways.

Table 7.1: this compound as a Na(v)1.7 Blocker

| Property | Value/Description | Reference |

| Target | Voltage-gated sodium channel Na(v)1.7 | researchgate.net, idrblab.net |

| Potency | Exceptionally potent blocker | researchgate.net |

| Selectivity | Good selectivity over hERG channels | researchgate.net |

| Microsomal Stability | Improved relative to hit molecule | researchgate.net |

| Potential Application | Chemical probe for pain signaling pathways | researchgate.net |

Exploration of Multi-Targeting Strategies with this compound Derivatives

The pyrrolopyrimidine scaffold is known for its versatility in drug design, lending itself to the development of multi-targeting agents. Research into this compound derivatives aims to explore strategies where a single compound can simultaneously modulate multiple biological targets. This approach is particularly relevant in complex diseases where multiple pathways contribute to pathology, such as cancer or neurodegenerative disorders. By systematically modifying the this compound core, researchers can design derivatives that exhibit synergistic effects or overcome resistance mechanisms by hitting multiple disease-driving targets. For example, the development of pyrrolopyrimidine derivatives has been investigated for their potential as selective disruptors of the perinucleolar compartment (PNC), a marker of tumor progression, with some compounds showing potent antimetastatic activity acs.org. This suggests that derivatives of this compound could be engineered to target multiple aspects of cancer progression.

Integration of Artificial Intelligence and Machine Learning in Pyrrolopyrimidine Discovery

Table 7.3: AI/ML Applications in Drug Discovery

| AI/ML Application | Description | Example Relevance to this compound |

| Structure-Activity Relationship (SAR) Prediction | Predicting how chemical structure modifications affect biological activity. | Guiding the design of potent this compound derivatives. |

| De Novo Drug Design | Generating novel molecular structures with desired properties. | Creating new this compound analogs with enhanced efficacy or specificity. |

| Synthesis Prediction | Predicting feasible synthetic routes for novel compounds. | Streamlining the synthesis of this compound derivatives. |

| Virtual Screening | In silico screening of large compound libraries to identify potential hits. | Identifying novel pyrrolopyrimidine-based drug candidates. |

| Target Identification | Analyzing biological data to identify potential drug targets. | Uncovering new biological roles for this compound derivatives. |

Unconventional Synthetic Pathways and Sustainable Chemistry for this compound

The advancement of synthetic chemistry, particularly in the realm of green and sustainable practices, offers exciting prospects for the production of this compound and its derivatives. Researchers are exploring unconventional synthetic pathways, such as multicomponent reactions, flow chemistry, and microwave-assisted synthesis, which can offer advantages in terms of efficiency, reduced waste, and milder reaction conditions researchgate.netresearchgate.netshd-pub.org.rs. For example, green methodologies for synthesizing pyrrolopyrimidines have been reported using water as a solvent and eco-friendly catalysts researchgate.nettandfonline.com. The development of novel synthetic routes that are atom-economical and minimize the use of hazardous reagents is crucial for the scalable and environmentally responsible production of this compound for future research and potential therapeutic applications.

Table 7.4: Green Synthesis Approaches for Pyrrolopyrimidines

| Synthetic Approach | Key Features | Potential Benefits for this compound |

| Multicomponent Reactions | One-pot assembly of multiple reactants, high atom economy, reduced waste. | Efficient synthesis of complex pyrrolopyrimidine scaffolds. |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, improved purity, energy efficiency. | Faster development and optimization of this compound synthesis. |

| Flow Chemistry | Continuous processing, better control over reaction parameters, enhanced safety. | Scalable and reproducible synthesis of this compound. |

| Water as Solvent | Eco-friendly, readily available, reduced reliance on organic solvents. | Greener production of this compound derivatives. |

| Catalyst-Free Reactions | Simplifies purification, reduces cost and environmental impact. | Streamlined and sustainable synthesis of this compound. |

This compound in Systems Chemical Biology and Network Pharmacology Studies

Systems chemical biology and network pharmacology represent holistic approaches to understanding drug action by considering the complex interactions of molecules within biological networks. This compound can be a valuable tool in these studies. By mapping its interactions with various cellular components and pathways, researchers can gain insights into its broader biological effects, potential off-target activities, and mechanisms of action in a systems-level context. Network pharmacology approaches can help identify novel therapeutic applications for this compound by revealing its influence on interconnected biological pathways. For instance, graph databases are being utilized to investigate trends in structure-activity relationship networks, which can aid in understanding complex molecular interactions researchgate.net. The application of these network-centric methodologies to this compound could uncover its role in modulating cellular signaling networks, providing a deeper understanding of its therapeutic potential and guiding the design of more effective multi-target agents.

Compound List:

this compound

Q & A

Q. What are the key structural features of Pyrrolopyrimidine 48 that influence its biological activity?

Methodological Answer: The biological activity of this compound is influenced by substituents at the N5 and C7 positions, as demonstrated in kinase inhibition studies. For example, introducing cyclopropyloxyquinoline or ethoxyquinolin-6-yl groups enhances selectivity for kinases like FLT3 or JNK1 . Structural optimization involves solution-phase synthesis via SNAr substitution and cross-coupling reactions to systematically modify these positions . Computational modeling (e.g., AutoDock Vina) can predict binding affinities by analyzing interactions with target proteins, such as JNK1 (PDB: 3ELJ) .

Q. What standard characterization techniques are used to confirm the purity and structure of this compound?

Methodological Answer: Characterization requires a multi-modal approach:

- 1H/13C-NMR and FT-IR to verify functional groups and tautomeric forms (e.g., enol vs. keto configurations) .

- Elemental analysis to confirm stoichiometry .

- Thin-layer chromatography (TLC) to assess purity during synthesis .

- Theoretical calculations (e.g., MM2 energy minimization in Chem3D) to identify stable conformers .

Q. How can researchers design in vitro assays to evaluate this compound’s kinase inhibition profile?

Methodological Answer: Use a panel of 48 kinases to screen selectivity, as described in kinase profiling studies . Key steps:

- Dose-response curves to calculate IC50 values.

- Positive controls (e.g., SP600125 for JNK1) to validate assay conditions .

- Kinetic assays (e.g., ADP-Glo™) to measure ATP-competitive inhibition. Ensure reproducibility by adhering to protocols from structural biology databases like RCSB PDB .

Advanced Research Questions

Q. How can conflicting data on this compound’s selectivity across kinase assays be resolved?

Methodological Answer: Discrepancies may arise from assay conditions (e.g., ATP concentrations) or protein conformations. Strategies:

Q. What experimental design frameworks are suitable for optimizing this compound’s in vivo efficacy?

Methodological Answer: Apply the PICO framework to structure preclinical studies:

- Population : Rodent models of chronic toxoplasmosis .

- Intervention : Oral dosing regimens (e.g., 10 mg/kg BID).

- Comparison : Existing BKIs (e.g., pyrazolopyrimidine analogs).

- Outcome : Parasite burden reduction (qPCR) and toxicity markers (ALT/AST levels) . Use FINER criteria to ensure feasibility and relevance: e.g., justify sample sizes via power analysis .

Q. How can researchers address low synthetic yields of this compound during scale-up?

Methodological Answer: Troubleshoot using a DoE (Design of Experiments) approach :

Q. What strategies mitigate off-target effects of this compound in neuronal cell models?

Methodological Answer:

- Proteome-wide profiling (e.g., kinome-wide CETSA) to identify unintended targets .

- CRISPR-Cas9 knockout of suspected off-target kinases (e.g., LRRK2) to isolate effects .

- Metabolomic profiling to assess downstream pathway perturbations (e.g., MAPK vs. PI3K) .

Data Analysis & Validation

Q. How should researchers analyze molecular docking results for this compound to avoid overinterpretation?

Methodological Answer:

Q. What statistical methods are appropriate for dose-response studies of this compound?

Methodological Answer:

- Non-linear regression (e.g., four-parameter logistic model) to fit IC50 curves.

- ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons.

- Bland-Altman plots to assess inter-assay variability .

Research Design & Reporting

Q. How can researchers align this compound studies with FAIR data principles?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.